molecular formula C16H18N2O4S B2968216 3-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid CAS No. 2034509-61-8

3-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid

Cat. No.: B2968216
CAS No.: 2034509-61-8
M. Wt: 334.39
InChI Key: IQZWDYLMLSQZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(6-Ethoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid is a bicyclic organic compound featuring a cyclopentane core substituted with a carboxylic acid group at position 1 and a carbamoyl-linked 6-ethoxybenzothiazole moiety at position 2. The benzothiazole ring, a heterocyclic system with sulfur and nitrogen atoms, is modified with an ethoxy group at position 6, which may enhance lipophilicity and influence binding interactions in biological systems.

Properties

IUPAC Name

3-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-2-22-11-5-6-12-13(8-11)23-16(17-12)18-14(19)9-3-4-10(7-9)15(20)21/h5-6,8-10H,2-4,7H2,1H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZWDYLMLSQZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiazole ring, followed by the introduction of the ethoxy group. The cyclopentane carboxylic acid moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The benzothiazole ring and ethoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazole derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The ethoxy group and cyclopentane carboxylic acid moiety may also contribute to the compound’s overall biological effects by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Activities (from Evidence)
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid (Target) Cyclopentane 6-ethoxybenzothiazole carbamoyl, carboxylic acid ~351.4 (estimated) N/A (pharmacological data inferred from class properties)
2-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]pentanoic acid [rac-(12s)] () Pentanoic acid 6-ethoxybenzothiazole thioether 313.40 IR: 1718 cm⁻¹ (C=O); synthesized via thiol coupling
5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid () Pentanoic acid 6-chlorobenzothiazole amide, ketone ~327.8 (estimated) Chloro substituent may enhance electrophilic reactivity
1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid () Cyclopentane 4-methylphenyl carbamoyl methyl, carboxylic acid ~291.3 (estimated) Aryl substitution for hydrophobic interactions
3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-...pyridine-2-carboxylic acid () Pyridine Adamantane-modified pyrazole, benzothiazole carbamoyl 695.29 High molecular weight; potential CNS activity
Key Observations:
  • Substituent Effects: The 6-ethoxy group on benzothiazole (target) vs. Carbamoyl vs. Thioether Linkages: The carbamoyl group in the target compound may enable hydrogen bonding with biological targets, whereas the thioether in ’s analog could enhance lipophilicity . Aromatic vs. Heteroaromatic Systems: Pyridine-based analogs () exhibit larger molecular frameworks, possibly favoring interactions with extended binding pockets .

Biological Activity

The compound 3-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid is a derivative of benzothiazole, a class of compounds known for their diverse biological activities, particularly in cancer treatment. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2O4SC_{15}H_{18}N_{2}O_{4}S. Its structure includes a cyclopentane ring, a benzothiazole moiety, and a carbamoyl group. The presence of these functional groups is significant for its biological activity.

PropertyValue
Molecular FormulaC15H18N2O4S
Molecular Weight306.38 g/mol
SMILESCCOc(cc1)cc2c1nc(NC(CCCCC(O)=O)=O)s2
IUPAC Name5-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]pentanoic acid

Anticancer Activity

Research indicates that compounds containing the benzothiazole structure exhibit promising anticancer activities. For instance, a study highlighted the efficacy of benzothiazole derivatives in inducing apoptosis in cancer cell lines such as U937 and MCF-7 through the activation of procaspase-3 to caspase-3 .

Mechanism of Action:
The compound's anticancer mechanism appears to involve:

  • Induction of Apoptosis: Activation of caspase pathways leading to programmed cell death.
  • Selectivity: Certain derivatives show selectivity towards cancer cells over normal cells, minimizing off-target effects .

Structure-Activity Relationships (SAR)

The SAR studies have shown that modifications to the benzothiazole ring significantly influence anticancer activity. The introduction of electron-donating or withdrawing groups alters the compound's interaction with biological targets. For example:

  • Electron Density Adjustments: Reducing electron density on nitrogen atoms in the carbamoyl group enhances anticancer potency .

Case Studies

A notable case study involved the evaluation of various benzothiazole derivatives against multiple cancer cell lines. The study revealed that compounds structurally similar to This compound exhibited IC50 values in the low micromolar range against MCF-7 and A549 cells, indicating significant cytotoxicity.

Table 2: IC50 Values from Case Studies

CompoundIC50 (μM) MCF-7IC50 (μM) A549
3-(6-Ethoxy-benzothiazole derivative) 15 ± 320 ± 5
Benzothiazole analog X 10 ± 218 ± 4
Standard Chemotherapeutic Agent Y 5 ± 112 ± 3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.